molecular formula C21H20ClN5O4S B2919806 N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 902433-00-5

N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2919806
CAS No.: 902433-00-5
M. Wt: 473.93
InChI Key: LVCHTOYBXBTFDK-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide features a fused [1,2,4]triazolo[1,5-c]quinazoline core substituted with methoxy groups at positions 8 and 9, a methyl group at position 2, and a sulfanyl-linked acetamide moiety. This structure combines electron-donating methoxy groups with a polar acetamide chain, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4S/c1-11-23-20-13-8-17(30-3)18(31-4)9-14(13)25-21(27(20)26-11)32-10-19(28)24-15-7-12(22)5-6-16(15)29-2/h5-9H,10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCHTOYBXBTFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline and 8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the chloro and methoxy groups.

    Cyclization: reactions to form the triazoloquinazoline core.

    Thioether formation: to attach the sulfanyl group to the acetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Triazoloquinazoline Cores

5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline (9f)
  • Core : [1,2,4]Triazolo[1,5-a]quinazoline.
  • Substituents : Chloro (C5), methyl (C8), methylsulfanyl (C2).
  • Key Data : Molecular weight 264; ¹H-NMR (DMSO-d6) δ 3.12 (CH3), 3.72 (SCH3).
  • Comparison: The absence of methoxy groups and acetamide chain in 9f reduces polarity compared to the target compound.
5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline
  • Core : [1,2,4]Triazolo[1,5-a]quinazoline.
  • Substituents : Chloro (C5), methylsulfonyl (C2).
  • Key Data : Synthesized via oxidation of methylsulfanyl to sulfonyl.
  • Comparison : Sulfonyl groups are electron-withdrawing and may improve receptor binding affinity compared to sulfanyl groups. However, the lack of an acetamide chain limits interactions with polar targets.
Triazoloquinazolines with Cycloalkyl/Aryl Substituents
  • Examples: 5-Cyclopentyl-2-(4-fluorophenyl)-triazoloquinazoline, 5-Cyclohexyl-2-phenyl-triazoloquinazoline.
  • Substituents : Bulky cycloalkyl/aryl groups at C5 and C2.
  • Key Data : Molecular weights ~350–400; melting points 196–198°C.
  • The target compound’s methoxy groups may allow better π-π stacking than cyclohexyl groups.

Sulfanyl-Acetamide Derivatives

N-(5-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Core : 4H-1,2,4-Triazole.
  • Substituents : Ethyl, pyridinyl, acetamide.
  • Key Data : Molecular weight 387.89; CAS 618416-00-3.
  • Comparison: The triazole core (vs. The pyridinyl group may enhance metal-binding capacity, unlike the methoxy groups in the target compound.
N-(5-Chloro-2,4-dimethoxyphenyl)-2-({8-methyl-3-phenyl-diazaspiro[4.5]deca-dien-2-yl}sulfanyl)acetamide
  • Core : Diazaspiro[4.5]deca-diene.
  • Substituents : Chloro, dimethoxy, phenyl.
  • Key Data : Molecular weight 486.0; C25H28ClN3O3S.
  • Comparison : The spiro structure introduces conformational rigidity, which may limit binding to flexible active sites. The target compound’s linear triazoloquinazoline core allows better planar interactions.
Antimicrobial and Herbicidal Analogues
  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones : Show herbicidal activity via inhibition of acetolactate synthase. The target compound’s dimethoxy groups may enhance solubility for foliar absorption.
  • N-[3-(4-Quinazolinyl)aminopyrazole-4-carbonyl]aldehyde Hydrazones : Exhibit antifungal activity (e.g., 50 µg/mL inhibition of Fusarium spp.). The acetamide chain in the target compound could similarly interact with fungal enzymes.
Anti-Inflammatory Analogues
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides : Show anti-exudative activity comparable to diclofenac (10 mg/kg dose). The target compound’s methoxy groups may reduce inflammation via adenosine receptor modulation (linked to G-protein coupling ).

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight Key Substituents Notable Properties
Target Compound Triazolo[1,5-c]quinazoline ~500 (estimated) 8,9-dimethoxy, 2-methyl, acetamide High polarity, planar interaction
5-Chloro-8-methyl-2-methylsulfanyl (9f) Triazolo[1,5-a]quinazoline 264 Chloro, methyl, methylsulfanyl Lipophilic, oxidation-sensitive
5-Cyclopentyl-2-(4-fluorophenyl) Triazolo[1,5-c]quinazoline ~350 Cyclopentyl, fluorophenyl Steric hindrance, high melting
N-(5-Chloro-2-methylphenyl) 4H-1,2,4-Triazole 387.89 Ethyl, pyridinyl, acetamide Metal-binding potential

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic compound that belongs to a class of quinazoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound based on available research findings.

1. Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H19ClN4O3S
  • Molecular Weight : 396.89 g/mol
  • IUPAC Name : this compound

2.1 Anticancer Activity

Quinazoline derivatives have shown promising anticancer properties. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • Aurora Kinase Inhibition : Several quinazoline derivatives have been evaluated for their ability to inhibit Aurora kinases, which are crucial for cell division. In vitro studies have demonstrated that certain derivatives exhibit potent cytotoxicity against cancer cell lines such as A549 (lung cancer) and U937 (leukemia) .

2.2 Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinazolines have been documented for their antibacterial and antifungal activities. A study reported that various substituted quinazolines displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria . The specific activity of this compound against specific strains remains to be fully characterized.

2.3 Anti-inflammatory Properties

Quinazolines are also recognized for their anti-inflammatory effects. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . The potential of this compound in this regard warrants further investigation.

3. Case Studies and Research Findings

A review of literature reveals several studies focused on the biological evaluation of quinazoline derivatives:

StudyCompoundActivityResults
Various QuinazolinesAnticancerPotent inhibition against A549 and U937 cell lines
Substituted QuinazolinesAntibacterialSignificant activity against multiple bacterial strains
Quinazoline DerivativesAnti-inflammatoryInhibition of cytokine production in vitro

4. Conclusion

This compound represents a promising candidate within the realm of quinazoline derivatives with potential applications in cancer therapy and antimicrobial treatments. Further research is necessary to elucidate its specific mechanisms of action and therapeutic efficacy across various biological systems.

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